molecular formula C22H21N3O4S B12201633 1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12201633
M. Wt: 423.5 g/mol
InChI Key: PTTOSXFQMWYKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, thiazolyl, and pyrrol-3-ol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrol-3-ol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of methoxyphenyl, thiazolyl, and pyrrol-3-ol moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-14-6-4-13(5-7-14)16-12-30-22(24-16)20-18(26)11-25(21(20)23)17-9-8-15(28-2)10-19(17)29-3/h4-10,12,23,26H,11H2,1-3H3

InChI Key

PTTOSXFQMWYKFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.